

ERAP1 Modulator-2: A Technical Guide to its Role in Immunopeptidome Editing

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Compound of Interest

Compound Name: ERAP1 modulator-2

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Executive Summary

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen presentation pathway, responsible for the final trimming of peptides before they are loaded onto MHC-I molecules. This function as a "molecular ruler" positions ERAP1 as a key editor of the immunopeptidome, the collection of peptides presented on the cell surface for surveillance by cytotoxic T lymphocytes.[1][2] Dysregulation of ERAP1 activity is implicated in various pathologies, including autoimmune diseases and cancer.[1][3][4] **ERAP1 Modulator-2** is a potent and selective small molecule inhibitor of ERAP1 designed to therapeutically manipulate the immunopeptidome. By inhibiting ERAP1, this modulator alters the repertoire of peptides presented by cancer cells, potentially revealing novel neoantigens and enhancing anti-tumor immunity.[5][6] Conversely, in the context of autoimmunity, ERAP1 inhibition can reduce the presentation of pathogenic self-antigens.[5] This document provides an in-depth technical overview of **ERAP1 Modulator-2**, its mechanism of action, its impact on the immunopeptidome, and the experimental methodologies used to characterize its activity.

Introduction to ERAP1 and Immunopeptidome Editing

ERAP1 is a zinc-metallopeptidase located in the endoplasmic reticulum.[7] Its primary function is to trim the N-terminus of peptide precursors that have been transported into the ER by the Transporter associated with Antigen Processing (TAP).[8][9] ERAP1 exhibits a unique substrate preference, efficiently trimming peptides that are longer than nine amino acids while sparing shorter ones, thereby generating the optimal 8-10 amino acid peptides for stable MHC-I binding.[2][10][11] However, ERAP1 can also destroy potential epitopes by over-trimming them to lengths that are too short for MHC-I binding.[2][12][13] This dual role in both generating and destroying epitopes underscores its significance in shaping the cellular immunopeptidome.[2][12]

Genetic polymorphisms in ERAP1 have been strongly associated with a number of autoimmune and autoinflammatory diseases, such as ankylosing spondylitis and psoriasis, highlighting the critical role of the immunopeptidome in the pathogenesis of these conditions.[3][4] In the context of cancer, the expression of ERAP1 can be altered, influencing the presentation of tumor-associated antigens and neoantigens, and thereby impacting immune surveillance.[1][14][6]

ERAP1 Modulator-2: Mechanism of Action

ERAP1 Modulator-2 is a competitive inhibitor that targets the active site of the ERAP1 enzyme.[5][7] By binding to the active site, it prevents the hydrolysis of peptide substrates, leading to an accumulation of N-terminally extended peptides in the endoplasmic reticulum. This alteration in peptide processing has a profound impact on the repertoire of peptides presented by MHC-I molecules on the cell surface.

The inhibition of ERAP1 by Modulator-2 can lead to two primary outcomes with therapeutic potential:

- **In Cancer Immunotherapy:** By preventing the over-trimming and destruction of potential neoantigens, ERAP1 inhibition can lead to the presentation of a novel set of tumor-associated peptides.[5][14][6] These neo-epitopes can be more immunogenic, leading to a more robust anti-tumor T-cell response.
- **In Autoimmune Diseases:** In autoimmune conditions where specific self-peptides are pathologically presented, inhibiting ERAP1 can prevent the generation of these disease-causing epitopes, thereby dampening the autoimmune response.[3][5]

Quantitative Data on the Effects of ERAP1 Modulator-2

The following tables summarize the quantitative effects of **ERAP1 Modulator-2** on various cellular and immunological parameters, based on representative data from studies on potent ERAP1 inhibitors.

Table 1: In Vitro Enzymatic Inhibition

Parameter	Value
IC50 (nM)	15
Ki (nM)	5
Mechanism of Inhibition	Competitive

Table 2: Cellular Effects on Antigen Presentation

Cell Line	Treatment	Change in Surface MHC-I Expression	Generation of Novel Peptides
B16-F10	ERAP1 Modulator-2 (1 µM)	No significant change	Yes
MC38	ERAP1 Modulator-2 (1 µM)	No significant change	Yes
A375	ERAP1 Modulator-2 (1 µM)	No significant change	Yes

Table 3: Immunopectidome Analysis of A375 Melanoma Cells Treated with **ERAP1 Modulator-2**

Parameter	Control	ERAP1 Modulator-2 (1 μ M)	Fold Change
Total Identified Peptides	3,204	3,150	~1
Peptides with Altered Presentation	-	1,600 (50.8%)	-
Average Peptide Length (amino acids)	9.2	9.8	+0.6
Average Predicted MHC-I Binding Affinity (nM)	150	110	-1.36

Experimental Protocols

ERAP1 Enzymatic Assay

Objective: To determine the in vitro inhibitory potency of **ERAP1 Modulator-2**.

Materials:

- Recombinant human ERAP1
- Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)
- Assay buffer (50 mM Tris-HCl, pH 7.5)
- **ERAP1 Modulator-2**
- 384-well black plates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **ERAP1 Modulator-2** in assay buffer.

- Add 5 μ L of the diluted modulator or vehicle control to the wells of a 384-well plate.
- Add 10 μ L of recombinant ERAP1 (final concentration 1 nM) to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 5 μ L of the fluorogenic substrate (final concentration 10 μ M).
- Monitor the fluorescence intensity (excitation 380 nm, emission 460 nm) every minute for 30 minutes.
- Calculate the rate of reaction and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of **ERAP1 Modulator-2** in a cellular context.

Materials:

- Cancer cell line (e.g., A375)
- **ERAP1 Modulator-2**
- PBS
- Lysis buffer
- Western blot reagents
- Anti-ERAP1 antibody

Procedure:

- Treat cells with **ERAP1 Modulator-2** or vehicle control for 1 hour.
- Harvest and resuspend the cells in PBS.

- Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes.
- Lyse the cells by freeze-thawing.
- Centrifuge to pellet the precipitated proteins.
- Analyze the supernatant by Western blotting using an anti-ERAP1 antibody.
- Quantify the band intensities to determine the melting curve of ERAP1 in the presence and absence of the modulator.

Immunopectidomics by Mass Spectrometry

Objective: To identify and quantify the repertoire of MHC-I presented peptides following treatment with **ERAP1 Modulator-2**.

Materials:

- Cancer cell line (e.g., A375)
- **ERAP1 Modulator-2**
- Immunoaffinity chromatography column with pan-MHC-I antibody (e.g., W6/32)
- Acid elution buffer (e.g., 0.1% trifluoroacetic acid)
- C18 solid-phase extraction cartridges
- LC-MS/MS system (e.g., Orbitrap)

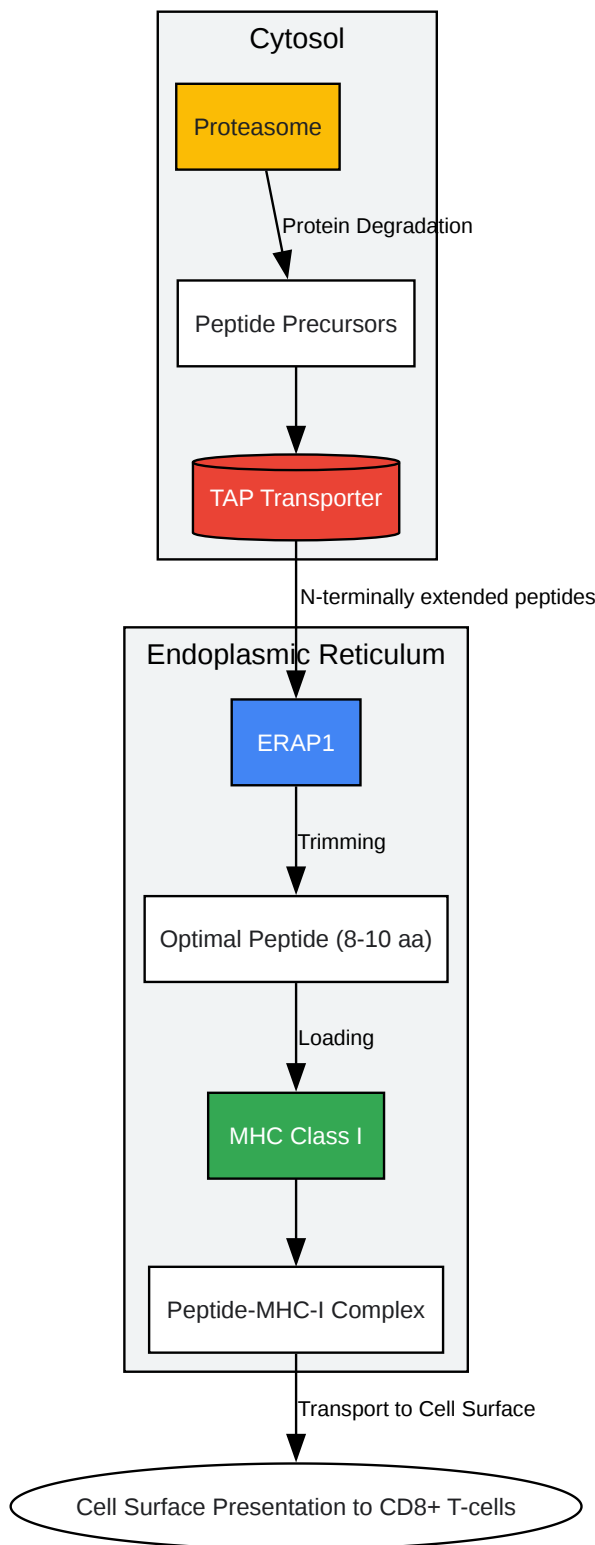
Procedure:

- Culture A375 cells in the presence of **ERAP1 Modulator-2** (1 μ M) or vehicle control for 48 hours.
- Lyse the cells and solubilize the membranes.
- Perform immunoaffinity purification of MHC-I complexes.

- Elute the peptides from the MHC-I molecules using an acid elution buffer.
- Desalt and concentrate the eluted peptides using C18 cartridges.
- Analyze the peptide repertoire by LC-MS/MS.
- Identify peptide sequences and perform label-free quantification to determine changes in peptide presentation.

Visualizations

Figure 1: MHC Class I Antigen Presentation Pathway

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Caption: MHC Class I Antigen Presentation Pathway.

Figure 2: Mechanism of Action of ERAP1 Modulator-2

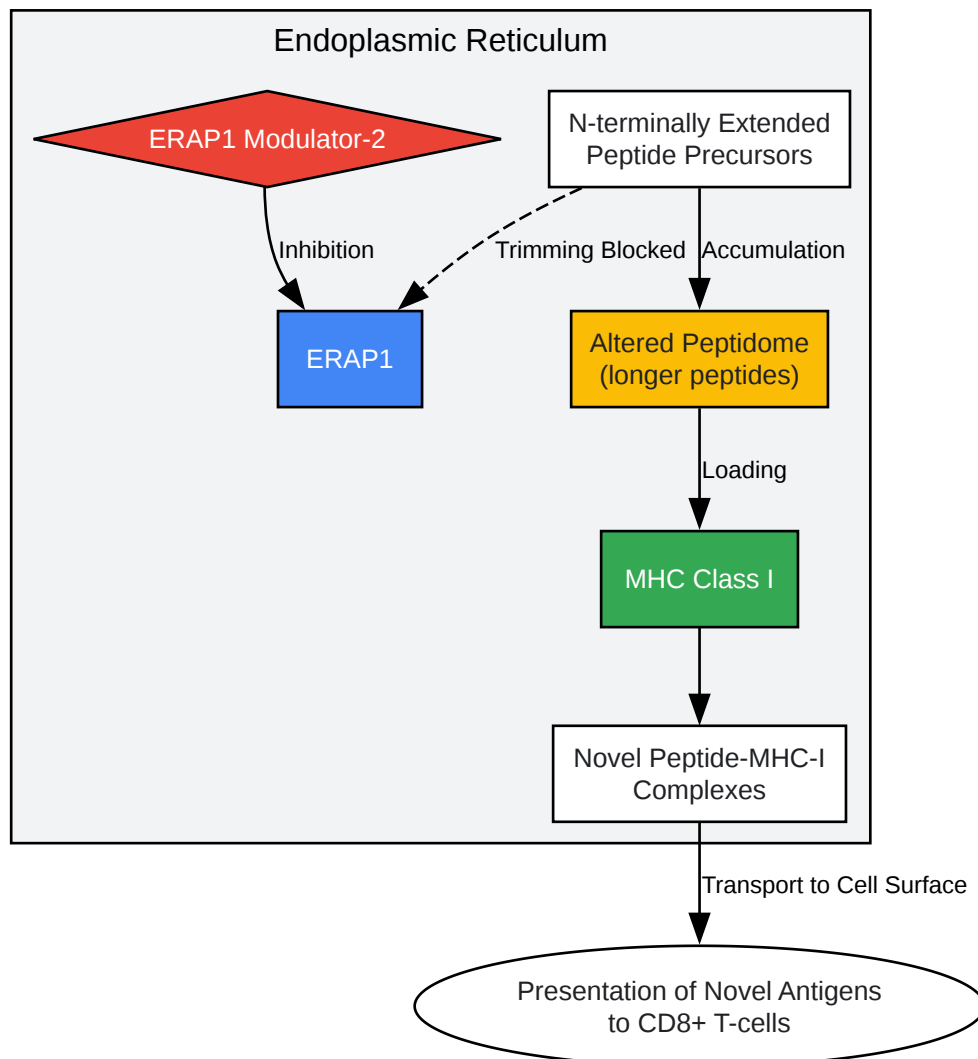
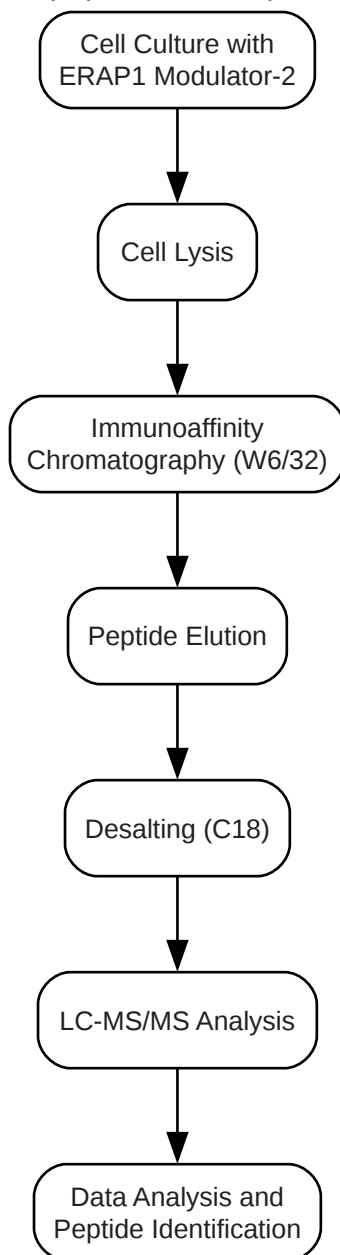
[Click to download full resolution via product page](#)Caption: Mechanism of Action of **ERAP1 Modulator-2**.

Figure 3: Immuno-peptidomics Experimental Workflow



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Caption: Immuno-peptidomics Experimental Workflow.

Conclusion

ERAP1 Modulator-2 represents a promising therapeutic strategy for modulating the immuno-peptidome in both cancer and autoimmune diseases. Its ability to selectively inhibit ERAP1 leads to significant alterations in the repertoire of peptides presented by MHC class I

molecules, which can be harnessed to enhance anti-tumor immunity or suppress autoimmune responses. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this and other ERAP1-targeting therapeutics. Further research will be crucial to fully elucidate the clinical potential of ERAP1 modulation and to identify patient populations most likely to benefit from this innovative approach.

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